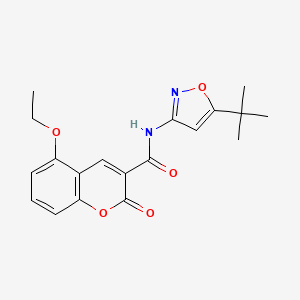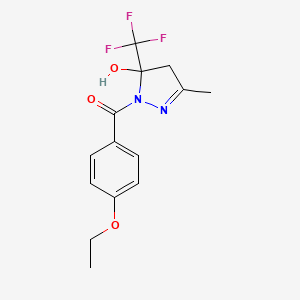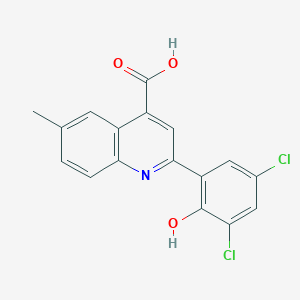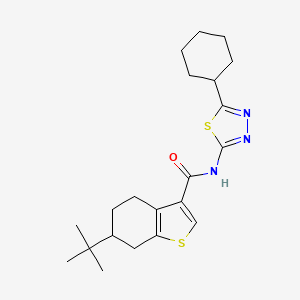
N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide
説明
N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as XMD8-92, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. XMD8-92 is a selective inhibitor of the Wnt/β-catenin signaling pathway, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide is a selective inhibitor of the Wnt/β-catenin signaling pathway, which is activated by the binding of Wnt ligands to cell surface receptors. This leads to the stabilization and nuclear translocation of β-catenin, which regulates the transcription of target genes involved in cell proliferation, differentiation, and survival. N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide inhibits this pathway by binding to the intracellular domain of the Wnt receptor, preventing the interaction between the receptor and β-catenin, and thereby blocking the downstream signaling cascade.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have potent inhibitory effects on the Wnt/β-catenin signaling pathway in vitro and in vivo. In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models of various cancers. N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to increase bone mass and improve bone strength in animal models of osteoporosis. In addition, N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to improve cognitive function and reduce amyloid beta levels in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high selectivity and potency, well-established synthesis method, and availability from commercial sources. However, N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. In addition, N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide may have off-target effects on other signaling pathways, which may need to be carefully evaluated in experimental designs.
将来の方向性
For N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide research include the identification of biomarkers to predict patient response, the development of combination therapies to enhance its therapeutic effects, and the optimization of dosing regimens and treatment schedules. In addition, N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide may have potential applications in other diseases, such as fibrosis and inflammatory disorders, which warrant further investigation.
Conclusion:
In conclusion, N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide is a small molecule inhibitor with potent inhibitory effects on the Wnt/β-catenin signaling pathway, which has been extensively studied for its potential therapeutic applications in various diseases. The synthesis method of N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide has been well-established, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide may lead to the development of novel therapies for various diseases, and its potential clinical applications warrant further investigation.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway is known to play a critical role in the development and progression of these diseases, and N-(5-tert-butyl-3-isoxazolyl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit this pathway in preclinical studies, leading to promising results in animal models.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-5-24-13-7-6-8-14-11(13)9-12(18(23)25-14)17(22)20-16-10-15(26-21-16)19(2,3)4/h6-10H,5H2,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZQBXJGEWIBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(C(=O)O2)C(=O)NC3=NOC(=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-ethoxy-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-methyl-1-[(5-methyl-3-thienyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266527.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266531.png)
![1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4266541.png)
![methyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266544.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4266558.png)

![1-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266576.png)
![6-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4266578.png)

![6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266586.png)
![2-(5-ethyl-2-thienyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4266593.png)
